(4-chloro-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
“(4-chloro-1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “(4-chloro-1H-pyrazol-1-yl)acetaldehyde” can be represented by the SMILES stringC1=C(C=NN1CC=O)Cl
. This indicates that the compound contains a pyrazole ring attached to an acetaldehyde group, with a chlorine atom substituted at the 4-position on the pyrazole ring .
Scientific Research Applications
Antileishmanial Activity
- Background : Leishmaniasis affects millions of people globally, with Brazil, India, Nepal, and Bangladesh being major hotspots .
- Experimental Data : Some compounds containing the pyrazole scaffold exhibited antileishmanial activity against Leishmania infantum and Leishmania amazonensis. Notably, two compounds demonstrated a profile similar to pentamidine (a known antileishmanial drug) but with lower cytotoxicity .
- Molecular Modeling : Computational studies highlighted areas for improvement in the interaction of these compounds with the parasitic target. Modifications in electronic regions, orientation, and lipophilicity could enhance their efficacy .
Androgen Receptor (AR) Antagonists
The compound has also been explored in the context of prostate cancer therapy:
- Novel Chemical Scaffold : Researchers discovered a novel chemical scaffold, including (4-chloro-1H-pyrazol-1-yl)acetaldehyde , as a potential androgen receptor antagonist. Compound 4c exhibited effective tumor growth inhibition in xenograft studies .
Antimicrobial Potential
Imidazole-containing derivatives of (4-chloro-1H-pyrazol-1-yl)acetaldehyde have shown antimicrobial activity:
- Compounds 1a and 1b : These derivatives demonstrated good antimicrobial potential, indicating their relevance in combating microbial infections .
Luminescent Properties
A specific derivative, 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol , has been synthesized and characterized for its luminescent properties .
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUHGQCRCWCHOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1H-pyrazol-1-yl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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